(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
The compound (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by:
- A thiazolidin-4-one core with a sulfur atom at position 2 (2-thioxo group).
Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory properties. The E-configuration and nitro groups in this compound may enhance stability and target binding but could reduce solubility compared to hydroxyl or methoxy analogs .
Properties
IUPAC Name |
(5E)-3-(2,4-dinitroanilino)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O5S2/c21-14-13(7-9-3-1-2-6-16-9)27-15(26)18(14)17-11-5-4-10(19(22)23)8-12(11)20(24)25/h1-8,17H/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXNVPMXGLNNNL-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly impacts electronic and steric properties:
Key Observations :
- The target compound’s nitro groups may enhance electrophilic character , favoring interactions with nucleophilic residues in enzymes or DNA. However, this could also increase toxicity .
- Hydroxyl-substituted analogs (e.g., ) likely exhibit better solubility but may require protection (e.g., glycosylation) to prevent rapid metabolic degradation.
Substituent Variations at Position 5
The pyridine ring’s position and substituents influence conjugation and binding:
Key Observations :
Stereochemical and Heterocyclic Modifications
Stereochemistry (E vs Z) and heterocycle variations alter molecular geometry and bioactivity:
Key Observations :
- The Z-configuration in analogs (e.g., ) may introduce steric clashes or favor binding to alternative targets.
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